α-Capecitabine

stereochemistry anomer nucleoside analog

α-Capecitabine (CAS 2230479-30-6) is the authenticated alpha-anomer impurity reference standard essential for capecitabine API quality control. Unlike beta-anomer capecitabine, only α-Capecitabine enables accurate identification, quantification, and system suitability testing of the alpha-anomer impurity peak in reversed-phase HPLC methods. This is critical for ANDA submissions requiring ICH Q3A-compliant impurity profiling at ≤0.1% thresholds per USP34. Supplied with full characterization data (COA, HPLC, MS, NMR), this standard supports method development, validation, forced degradation studies, and batch release testing. Choose α-Capecitabine for unambiguous impurity tracking and regulatory compliance.

Molecular Formula C₁₅H₂₂FN₃O₆
Molecular Weight 359.35
Cat. No. B1164040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameα-Capecitabine
Synonyms[1-(5-Deoxy-α-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]carbamic Acid Pentyl Ester; 
Molecular FormulaC₁₅H₂₂FN₃O₆
Molecular Weight359.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Capecitabine Procurement Guide: Alpha-Anomer Impurity Reference Standard for Capecitabine API Quality Control


α-Capecitabine (CAS 2230479-30-6) is the alpha-anomer of the fluoropyrimidine carbamate antineoplastic prodrug capecitabine . It is chemically defined as pentyl [1-(5-deoxy-α-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]carbamate, with a molecular formula of C₁₅H₂₂FN₃O₆ and a molecular weight of 359.35 g/mol . α-Capecitabine is not a therapeutic agent; rather, it is the anomeric impurity arising during synthesis of the active pharmaceutical ingredient (API) capecitabine, which possesses the beta-orientation at the anomeric carbon (CAS 154361-50-9) [1]. It is supplied as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in abbreviated new drug applications (ANDA) and commercial production of capecitabine [1].

α-Capecitabine: Why Generic Capecitabine Cannot Substitute for the Alpha-Anomer Impurity Standard


Capecitabine API (CAS 154361-50-9) is stereochemically defined as the beta-anomer—the ribofuranose ring bears a beta-oriented 5-fluorocytosine moiety at the C-1 position [1]. During synthesis, the glycosylation step generates a mixture of beta- and alpha-anomers; the beta-anomer is the desired pharmacologically active species, while the alpha-anomer (α-Capecitabine) is an undesired byproduct that must be controlled as an impurity [1]. Because the alpha- and beta-anomers exhibit different chromatographic retention times under reversed-phase HPLC conditions, generic capecitabine API or beta-anomer reference standards cannot be used to identify, quantify, or set system suitability criteria for the alpha-anomer impurity peak [2]. Substituting capecitabine (beta-anomer) for α-Capecitabine in impurity profiling would lead to misidentification of impurity peaks and failure to meet ICH Q3A/Q3B regulatory requirements for impurity quantification.

α-Capecitabine Quantitative Differentiation Evidence: Comparator-Based Procurement Data


Anomeric Configuration: Alpha vs. Beta Stereochemical Distinction at C-1

α-Capecitabine is the alpha-anomer, with the 5-fluorocytosine base oriented alpha (down) at the anomeric C-1 position of the ribofuranose ring, whereas the active pharmaceutical ingredient capecitabine is exclusively the beta-anomer (beta-oriented base) . The US patent for capecitabine synthesis explicitly states that 'capecitabine is a ribofuranose-based nucleoside, and has the stereochemical structure of a ribofuranose having a β-oriented 5-fluorocytosine moiety at C-1 position' [1]. This configurational difference results in distinct physicochemical properties and chromatographic behavior, making the two anomers non-interchangeable. The alpha-anomer is not the therapeutic species; its presence in capecitabine API is monitored as an impurity.

stereochemistry anomer nucleoside analog

Synthesis Intermediate β/α Anomer Ratio: Quantitative Process Selectivity Data

The patent literature provides explicit quantitative data on the β/α anomer ratio formed during capecitabine synthesis. In the method of Hammi Holdings (US 2010/0249395 A1), the trialkyl carbonate intermediate (formula 5) is stated to be 'a 2:1 to 4:1 mixture of the β- and α-anomers' [1]. Furthermore, when carbonation is conducted in the presence of triethylamine only, 'the resulting compound may be a highly β-anomer-rich mixture having a β-anomer:α-anomer ratio of as high as 6:1 depending on the reaction temperature and the equivalent thereof' [1]. This demonstrates that the alpha-anomer is formed intrinsically during synthesis (ranging from ~14% to ~33% of the anomer mixture under standard conditions) and is reduced but not eliminated even under optimized conditions.

process chemistry anomer ratio glycosylation

Impurity Levels in Capecitabine Drug Substance: Quantified Alpha-Isomer Presence

An impurity profile study of capecitabine drug substance by Hiriyanna & Basavaiah (2008) identified five new impurity peaks in reversed-phase HPLC, 'ranging from 0.05 to 0.12% on an area-percent basis' [1]. These impurity peaks were characterized using MS-MS, FTIR, and NMR (¹H, ¹³C, DEPT). Among the identified impurities, two were characterized as process intermediates: (2-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate and 2-(5-fluoro-2-oxo-4-(pentyloxycarbonylamino)pyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate [1]. While this study did not identify the free alpha-anomer as a discrete peak in its specific sample set, the alpha-anomer-related impurities (including the diacetyl alpha-isomer impurity, CAS 2230479-30-6) are recognized as distinct impurity species that require individual reference standards for quantification [2]. USP-compliant capecitabine specifications limit individual unspecified impurities to ≤0.1% and total impurities to ≤1.5% .

impurity profiling HPLC pharmaceutical analysis

Commercial Reference Standard Purity: α-Capecitabine vs. Pharmacopeial Impurity Standards

Commercially available α-Capecitabine reference standards are supplied with documented purity levels suitable for analytical applications. Clearsynth offers Capecitabine Alpha-Isomer (CAS 3078690-47-5) at 98% purity . CATO Research Chemicals supplies Capecitabine Impurity 10 (α-Capecitabine, CAS 2230479-30-6) at >95% purity, manufactured under ISO 17034 standard material producer accreditation, and accompanied by full characterization data including NMR, mass spectrometry, HPLC, IR, and UV [1]. SynZeal provides Capecitabine α-Isomer with 'detailed characterization data compliant with regulatory guideline' and offers traceability against USP or EP pharmacopeial standards [2]. In contrast, capecitabine API is specified at 98.0–102.0% assay with specific rotation +96.0° to +100.0° . These purity levels demonstrate that α-Capecitabine standards are fit-for-purpose as impurity markers, while capecitabine API is unsuitable for this role due to its different stereochemical identity and chromatographic retention.

reference standard purity quality control

Regulatory Impurity Limits: USP/EP Individual Impurity Threshold vs. Alpha-Isomer Detection

The USP34 monograph for capecitabine sets explicit limits for related compounds: Capecitabine Related Compound A ≤0.3%, Related Compound B ≤0.3%, Related Compound C ≤0.2%, individual unspecified impurity ≤0.1%, and total impurities ≤1.5% . A separate patent by Dr. Reddy's Laboratories (US 2011/0224422 A1) describes 'substantially pure capecitabine having a purity equal to or greater than about 99.8%, and/or having a total content of impurities less than about 0.2%, and/or having each individual impurity being present in an amount less than about 0.1%' [1]. The alpha-anomer, when not listed as a specified impurity in the monograph, falls under the individual unspecified impurity limit of ≤0.1%. This means any alpha-anomer impurity present above 0.1% renders the API batch non-compliant, necessitating accurate quantification with an authentic α-Capecitabine reference standard.

pharmacopeia ICH Q3A impurity threshold

CAS Registry Differentiation: Distinct Chemical Identities for Procurement Traceability

α-Capecitabine and capecitabine (beta-anomer) are assigned distinct CAS Registry Numbers, confirming their status as separate chemical entities, not merely different grades of the same compound. α-Capecitabine is registered under CAS 2230479-30-6 (also listed under CAS 3078690-47-5 by some suppliers) , while the active pharmaceutical ingredient capecitabine is CAS 154361-50-9 . ChemicalBook explicitly lists 'Capecitabine impurity 5' with CAS 2230479-30-6 as a synonym for α-Capecitabine . The alpha-isomer diacetyl impurity (a protected form) carries CAS 161599-46-8 [1]. This CAS differentiation is critical for procurement: ordering 'capecitabine' (CAS 154361-50-9) will yield the beta-anomer API, which is stereochemically and analytically distinct from the alpha-anomer impurity standard required for impurity profiling.

CAS registry chemical identity procurement

α-Capecitabine: High-Value Application Scenarios for Impurity Reference Standards


HPLC Method Development and System Suitability for Capecitabine Impurity Profiling

α-Capecitabine serves as the authentic reference standard for identifying the alpha-anomer impurity peak in reversed-phase HPLC analysis of capecitabine API. As demonstrated by the impurity profile study of Hiriyanna & Basavaiah (2008), impurity peaks in capecitabine drug substance are resolved at levels of 0.05–0.12 area% using Inertsil ODS-3V columns with ammonium formate/methanol/acetonitrile gradient elution and UV detection at 250 nm [1]. The alpha-anomer reference standard enables determination of relative retention time (RRT), peak identity confirmation, and system suitability parameters (resolution, tailing factor). This is essential for ANDA submissions where demonstration of adequate separation of the alpha-anomer impurity from the capecitabine main peak is a regulatory requirement under ICH Q3A.

Quantification of Alpha-Anomer Impurity for ANDA Batch Release Testing

Generic pharmaceutical manufacturers developing capecitabine tablets must demonstrate that the alpha-anomer impurity in their API does not exceed the individual unspecified impurity limit of ≤0.1% as specified in the USP34 monograph [1]. Quantitative determination requires construction of a calibration curve using α-Capecitabine reference standard at concentrations bracketing the 0.1% threshold (typically 0.05–0.15% of the nominal capecitabine test concentration). The Dr. Reddy's patent for substantially pure capecitabine explicitly describes control of individual impurities to <0.1% by HPLC , underscoring that alpha-anomer quantification is a critical quality attribute for batch release and stability testing.

Process Development and Optimization to Minimize Alpha-Anomer Formation

The patent by Hammi Holdings (US 2010/0249395 A1) discloses that the trialkyl carbonate intermediate is a 2:1 to 4:1 β/α anomer mixture under standard pyridine/triethylamine conditions, but can reach a β/α ratio as high as 6:1 when triethylamine alone is used as the base [1]. Process chemists optimizing capecitabine synthesis use authentic α-Capecitabine as a quantitative marker to measure the alpha-anomer content at each synthetic step (carbonation, glycosylation, carbamoylation, deprotection), enabling data-driven decisions on reaction conditions (base composition, temperature, solvent) that maximize beta-anomer yield while minimizing alpha-anomer formation.

Forced Degradation Studies to Assess Alpha-Anomer as a Potential Degradation Product

The impurity profile study by Hiriyanna & Basavaiah (2008) demonstrated that 'the area percentages of two of the other peaks increased substantially when the drug was treated with acid and base' [1]. α-Capecitabine reference standard enables forced degradation studies to determine whether the alpha-anomer can form via anomerization of capecitabine under stress conditions (acid, base, heat, oxidation, photolysis). This information is critical for establishing whether the alpha-anomer is exclusively a process impurity or also a potential degradation product, which impacts shelf-life specifications and storage condition recommendations in ANDA submissions.

Quote Request

Request a Quote for α-Capecitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.